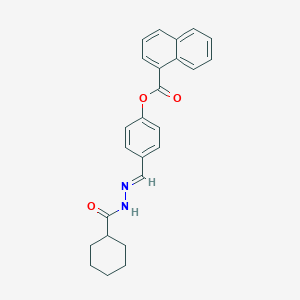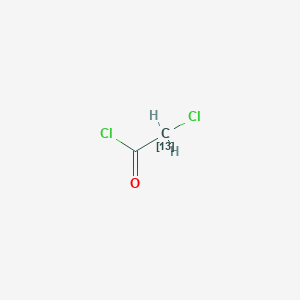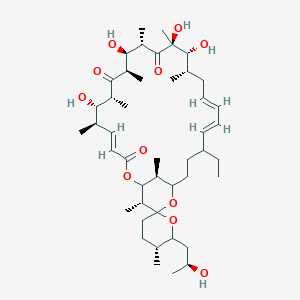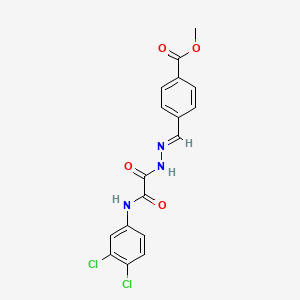
(213C)ethylphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(213C)ethylphosphonic acid is a specialized chemical compound used in various scientific and industrial applications. It is characterized by the presence of a phosphonic acid group attached to an ethyl chain, with a carbon-13 isotope incorporated into its structure. This isotopic labeling makes it particularly useful in research settings, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (213C)ethylphosphonic acid typically involves the incorporation of carbon-13 into the ethyl group. One common method is the reaction of ethylphosphonic dichloride with a carbon-13 labeled ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are often sourced from suppliers specializing in isotopically labeled compounds to ensure the purity and accuracy of the carbon-13 labeling.
化学反応の分析
Types of Reactions
(213C)ethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of ethyl-substituted phosphonic acids.
科学的研究の応用
(213C)ethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: The compound can be used to label biomolecules, aiding in the study of metabolic pathways and enzyme mechanisms.
Industry: In industrial settings, it can be used in the synthesis of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which (213C)ethylphosphonic acid exerts its effects is largely dependent on its role as an isotopic label. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to track the compound’s behavior in various chemical and biological systems. This allows researchers to gain insights into molecular interactions, reaction mechanisms, and metabolic processes.
類似化合物との比較
Similar Compounds
Ethylphosphonic acid: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
Methylphosphonic acid: A similar compound with a methyl group instead of an ethyl group, used in different contexts depending on the desired chemical properties.
Propylphosphonic acid: Another related compound with a propyl group, offering different reactivity and applications.
Uniqueness
The primary uniqueness of (213C)ethylphosphonic acid lies in its isotopic labeling with carbon-13 This feature makes it particularly valuable in research applications where precise tracking and analysis of molecular behavior are required
特性
分子式 |
C2H7O3P |
|---|---|
分子量 |
111.04 g/mol |
IUPAC名 |
(213C)ethylphosphonic acid |
InChI |
InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)/i1+1 |
InChIキー |
GATNOFPXSDHULC-OUBTZVSYSA-N |
異性体SMILES |
[13CH3]CP(=O)(O)O |
正規SMILES |
CCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)




![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)



![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)

![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)


